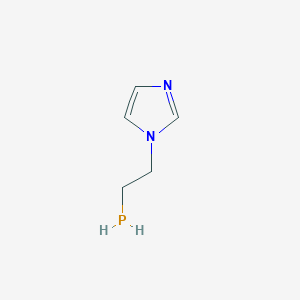
1-(2-Phosphanylethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phosphanylethyl)-1H-imidazole is a compound that features both a phosphane group and an imidazole ring This unique combination of functional groups makes it an interesting subject for research in various fields of chemistry and material science
Métodos De Preparación
The synthesis of 1-(2-Phosphanylethyl)-1H-imidazole typically involves the reaction of an imidazole derivative with a phosphane-containing reagent. One common method involves the nucleophilic substitution of a halogenated imidazole with a phosphane. For example, the reaction of 1-bromoethylimidazole with a secondary phosphane in the presence of a base can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Phosphanylethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group can be replaced by other nucleophiles.
Coordination: The imidazole ring can coordinate with metal ions to form stable complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Phosphanylethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Biology: The imidazole ring is known for its biological activity, making this compound a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Phosphanylethyl)-1H-imidazole involves its ability to form stable complexes with metal ions and other molecules. The phosphane group can donate electrons to metal centers, facilitating various catalytic processes. The imidazole ring can interact with biological targets through hydrogen bonding and π-π interactions, influencing biochemical pathways and molecular functions .
Comparación Con Compuestos Similares
1-(2-Phosphanylethyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(2-Phosphanylethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1-(2-Phosphanylethyl)-1H-triazole: Contains a triazole ring, offering different reactivity and coordination properties.
1-(2-Phosphanylethyl)-1H-tetrazole: Features a tetrazole ring, which can form even more stable complexes with metals.
The uniqueness of this compound lies in its combination of a phosphane group and an imidazole ring, providing a balance of reactivity and stability that is not found in the other similar compounds .
Propiedades
Número CAS |
923271-58-3 |
|---|---|
Fórmula molecular |
C5H9N2P |
Peso molecular |
128.11 g/mol |
Nombre IUPAC |
2-imidazol-1-ylethylphosphane |
InChI |
InChI=1S/C5H9N2P/c8-4-3-7-2-1-6-5-7/h1-2,5H,3-4,8H2 |
Clave InChI |
BYGLKGIFJINMHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















